molecular formula C4H7Cl3Si B14749699 But-3-enyl(trichloro)silane CAS No. 1000-51-7

But-3-enyl(trichloro)silane

Cat. No.: B14749699
CAS No.: 1000-51-7
M. Wt: 189.54 g/mol
InChI Key: MMWSEMCWMFZJFF-UHFFFAOYSA-N
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Description

Butyltrichlorosilane (CAS: 7521-80-4), also referred to as butyl(trichloro)silane, is an organosilicon compound with the formula CH₃(CH₂)₃SiCl₃. It is characterized by a butyl group (a four-carbon alkyl chain) bonded to a silicon atom, which is further attached to three chlorine atoms. This compound is highly reactive due to the electrophilic silicon center and the labile Si-Cl bonds, making it valuable in surface modification, polymer chemistry, and hydrophobic coatings .

Key properties include:

  • Molecular weight: 191.6 g/mol (calculated from formula).
  • Structure: Linear butyl chain with trichlorosilane functionality.
  • Reactivity: Hydrolyzes readily in the presence of moisture, releasing HCl and forming silanol intermediates.

Butyltrichlorosilane is used to functionalize surfaces (e.g., glass, polymers) to impart hydrophobicity or enable further chemical grafting. Its applications span materials science, nanotechnology, and separation technologies .

Properties

IUPAC Name

but-3-enyl(trichloro)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7Cl3Si/c1-2-3-4-8(5,6)7/h2H,1,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMWSEMCWMFZJFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC[Si](Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7Cl3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301310035
Record name 3-Buten-1-yltrichlorosilane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000-51-7
Record name 3-Buten-1-yltrichlorosilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000-51-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Buten-1-yltrichlorosilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301310035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

But-3-enyl(trichloro)silane can be synthesized through the hydrosilylation of but-3-en-1-ene with trichlorosilane. The reaction typically requires a catalyst, such as chloroplatinic acid, to proceed efficiently. The reaction conditions often involve moderate temperatures and the use of solvents like tetrahydrofuran or isopropanol to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound involves the direct chlorination of silicon with hydrogen chloride, followed by hydrosilylation with but-3-en-1-ene. This method ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

But-3-enyl(trichloro)silane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Major Products Formed

The major products formed from reactions involving this compound include various organosilicon compounds, such as siloxanes and silanes, which are used in the production of polymers and other materials .

Scientific Research Applications

But-3-enyl(trichloro)silane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of but-3-enyl(trichloro)silane involves the formation of silicon-carbon bonds through hydrosilylation reactions. The silicon atom in the compound acts as an electrophilic center, facilitating the addition of various nucleophiles to the carbon-silicon bond. This process is often catalyzed by transition metal catalysts, such as chloroplatinic acid .

Comparison with Similar Compounds

Comparison with Similar Alkyltrichlorosilanes

The reactivity and applications of alkyltrichlorosilanes depend on the alkyl chain length, steric effects, and hydrophobicity. Below is a detailed comparison with structurally related compounds:

Table 1: Key Alkyltrichlorosilanes and Their Properties

Compound Name CAS Number Molecular Formula Alkyl Chain Length Key Applications
Butyltrichlorosilane 7521-80-4 C₄H₉SiCl₃ C4 (butyl) Hydrophobic coatings, surface functionalization
Trichloro(octyl)silane 5283-66-9 C₈H₁₇SiCl₃ C8 (octyl) Hydrophobic membrane modification (oil-water separation)
Pentyltrichlorosilane 107-72-2 C₅H₁₁SiCl₃ C5 (pentyl) Intermediate in silicone synthesis
Methyltrichlorosilane 75-79-6 CH₃SiCl₃ C1 (methyl) Precursor for methylsilicones, adhesives
Octadecyltrichlorosilane 112-04-9 C₁₈H₃₇SiCl₃ C18 (stearyl) Superhydrophobic surfaces, self-assembled monolayers

Alkyl Chain Length and Hydrophobicity

  • Longer chains (e.g., octyl, stearyl) enhance hydrophobicity due to increased van der Waals interactions. For example, trichloro(octyl)silane-modified membranes achieve water contact angles >120°, making them effective for oil-water separation .
  • Shorter chains (e.g., methyl, butyl) offer moderate hydrophobicity but better reactivity for grafting reactions due to reduced steric hindrance .

Reactivity and Stability

  • Methyltrichlorosilane reacts rapidly with moisture, posing handling challenges but enabling fast surface modification .
  • Butyltrichlorosilane balances reactivity and stability, making it suitable for controlled functionalization of polymers .
  • Octadecyltrichlorosilane forms densely packed monolayers due to strong intermolecular forces, but its long chain slows reaction kinetics .

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